Vegfr-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

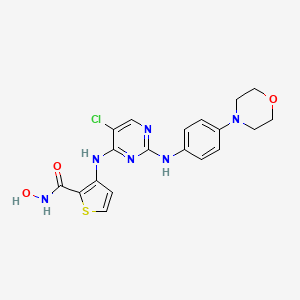

Molecular Formula |

C19H19ClN6O3S |

|---|---|

Molecular Weight |

446.9 g/mol |

IUPAC Name |

3-[[5-chloro-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-hydroxythiophene-2-carboxamide |

InChI |

InChI=1S/C19H19ClN6O3S/c20-14-11-21-19(24-17(14)23-15-5-10-30-16(15)18(27)25-28)22-12-1-3-13(4-2-12)26-6-8-29-9-7-26/h1-5,10-11,28H,6-9H2,(H,25,27)(H2,21,22,23,24) |

InChI Key |

VBHAKJWIPATPSB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=C(SC=C4)C(=O)NO)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Dual Kinase Inhibitor EGFR/VEGFR2-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual kinase inhibitor EGFR/VEGFR2-IN-4, a quinazoline-based compound designed for the irreversible inhibition of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document summarizes its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

EGFR/VEGFR2-IN-4, also identified as Compound 19 in seminal research, is a novel small molecule engineered to function as a dual irreversible inhibitor of two critical receptor tyrosine kinases implicated in tumor growth and angiogenesis.[1] Its design incorporates two distinct reactive centers, each targeting a non-conserved cysteine residue within the ATP-binding pockets of EGFR and VEGFR2, respectively.[1] This dual-targeting approach offers a promising strategy to overcome resistance mechanisms and enhance anti-cancer efficacy by simultaneously blocking pathways crucial for tumor cell proliferation and the formation of new blood vessels that supply tumors.[2][3]

The irreversible inhibition is achieved through the formation of covalent bonds with the target enzymes. Specifically, the molecule contains a 6-(4-(dimethylamino) crotonamide) Michael acceptor group that targets Cys-773 in EGFR, and a 4-(amino-[1]benzoquinone) moiety that targets Cys-1045 in VEGFR2. The covalent binding permanently deactivates the kinases, leading to a sustained biological effect.

Quantitative Inhibition Data

The inhibitory potency of EGFR/VEGFR2-IN-4 has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) against the target kinases.

| Target Kinase | IC50 (nM) | ATP Concentration | Reference |

| EGFR | 18.7 | 1 µM | |

| VEGFR-2 | 102.3 | 1 µM |

Signaling Pathways and Inhibition

The dual inhibition of EGFR and VEGFR2 by EGFR/VEGFR2-IN-4 disrupts key signaling cascades that drive cancer progression.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. Irreversible inhibition of EGFR by EGFR/VEGFR2-IN-4 at Cys-773 blocks the autophosphorylation of the kinase domain, thereby preventing the activation of these downstream signaling cascades.

EGFR Signaling Pathway Inhibition.

VEGFR2 Signaling Pathway

VEGFR2 is the primary mediator of the angiogenic effects of VEGF. Upon VEGF binding, VEGFR2 dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways in endothelial cells. These pathways stimulate endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels. EGFR/VEGFR2-IN-4's targeting of Cys-1045 in VEGFR2 blocks these pro-angiogenic signals.

VEGFR2 Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vitro kinase assays used to characterize EGFR/VEGFR2-IN-4. These protocols are based on established methods for irreversible kinase inhibitors.

In Vitro EGFR and VEGFR2 Kinase Inhibition Assays

These assays are designed to measure the enzymatic activity of the respective kinases in the presence of the inhibitor to determine its potency. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is a common high-throughput method.

Objective: To determine the IC50 value of EGFR/VEGFR2-IN-4 against EGFR and VEGFR2 kinases.

Materials:

-

Recombinant human EGFR and VEGFR2 kinase domains

-

Biotinylated substrate peptide (e.g., poly-Glu-Tyr)

-

ATP (Adenosine triphosphate)

-

EGFR/VEGFR2-IN-4 (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC)

-

384-well low-volume plates

-

Plate reader capable of time-resolved fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of EGFR/VEGFR2-IN-4 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the kinase and biotinylated substrate peptide in the assay buffer to their optimal working concentrations.

-

Reaction Initiation: In a 384-well plate, add the inhibitor solution, followed by the enzyme solution. Incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

-

Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP and biotinylated substrate peptide. The final ATP concentration should be at or near the Km value for each enzyme (e.g., 1 µM).

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

-

Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

An In-depth Technical Guide on the Dual Irreversible Kinase Inhibitor: EGFR/VEGFR2-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental data for the dual irreversible kinase inhibitor, EGFR/VEGFR2-IN-4. The information is intended for researchers, scientists, and professionals involved in the field of drug discovery and development, with a focus on oncology and signal transduction.

Chemical Structure and Properties

EGFR/VEGFR2-IN-4, also referred to as compound 19 in seminal literature, is a quinazoline-based small molecule designed to function as a dual irreversible inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]

Chemical Structure:

-

IUPAC Name: (E)-4-(Dimethylamino)-N-(4-((2,4-dioxo-1,4-dihydrobenzo[d][1][3]oxazin-6-yl)amino)-7-ethoxyquinazolin-6-yl)but-2-enamide

-

CAS Number: 870962-74-6[1]

-

Molecular Formula: C₂₉H₂₉N₅O₅

-

Molecular Weight: 527.57 g/mol

-

SMILES: CCOC1=CC2=C(C=C1NC(=O)C=CC(=O)N(C)C)N=CN=C2NC3=CC(=O)C4=C(O)C=CC=C4O3

The molecule incorporates two distinct reactive centers. A 6-(4-(dimethylamino) crotonamide) Michael acceptor group is designed to target Cys-773 in the ATP binding pocket of EGFR, while a 4-(amino-benzoquinone) moiety is intended to target Cys-1045 in VEGFR-2. This dual-targeting mechanism via covalent modification classifies EGFR/VEGFR2-IN-4 as a dual irreversible inhibitor.

Quantitative Data: Inhibitory Activity

The inhibitory potency of EGFR/VEGFR2-IN-4 against its target kinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | ATP Concentration | Reference |

| EGFR | 18.7 | 1 µM | |

| VEGFR-2 | 102.3 | 1 µM |

The dependence of the IC50 values on the ATP concentration in the assays suggests an irreversible mode of inhibition for both kinases.

Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis. Their signaling pathways are complex and interconnected, and their dysregulation is a hallmark of many cancers.

EGFR Signaling Pathway

Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and growth.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers with each targeting different cysteine residues in the kinase domains of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Vegfr-IN-4 (CAS: 870962-74-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-IN-4, with the Chemical Abstracts Service (CAS) number 870962-74-6, is a potent, irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a member of the quinazoline-based class of kinase inhibitors, it represents a targeted therapeutic strategy against key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, inhibitory activity, and relevant experimental contexts.

Core Data Summary

The primary quantitative data available for this compound pertains to its in vitro inhibitory activity against its target kinases.

| Target | IC50 (nM) | ATP Concentration |

| EGFR | 18.7 | 1 µM |

| VEGFR-2 | 102.3 | 1 µM |

Table 1: In vitro inhibitory activity of this compound.

Mechanism of Action

This compound is designed as a dual irreversible inhibitor, targeting specific cysteine residues within the ATP-binding pockets of both EGFR and VEGFR-2. This covalent modification leads to a prolonged and potent inhibition of kinase activity. The molecule incorporates two independent reactive centers, a quinazoline core that interacts with the hinge region of the kinase domain and a reactive moiety that forms a covalent bond with a non-conserved cysteine residue.

The inhibition of EGFR and VEGFR-2 disrupts downstream signaling cascades crucial for cancer cell proliferation and angiogenesis.

VEGFR-2 Signaling Pathway and Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. This compound irreversibly binds to the kinase domain of VEGFR-2, preventing ATP binding and subsequent autophosphorylation, thereby blocking the entire downstream signaling cascade.

Synthesis

A detailed, step-by-step synthesis protocol for this compound (also referred to as compound 19 in some literature) is not publicly available. However, based on the general synthesis schemes for similar quinazoline-based irreversible inhibitors, a representative synthetic workflow can be proposed. The synthesis generally involves the construction of the substituted quinazoline core, followed by the introduction of the aniline moiety and the reactive Michael acceptor group.

Representative Synthetic Workflow

Disclaimer: This represents a generalized workflow. The specific reagents, reaction conditions, and purification methods for the synthesis of this compound have not been disclosed in publicly available literature.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available. The following are representative protocols for key assays used in the evaluation of similar kinase inhibitors.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 of an irreversible inhibitor.

-

Reagents and Materials:

-

Recombinant human EGFR and VEGFR-2 kinase domains.

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

This compound (dissolved in DMSO).

-

ATP (with [γ-³²P]ATP for radiometric detection or cold ATP for other detection methods).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

96-well plates.

-

Detection system (e.g., scintillation counter, fluorescence plate reader).

-

-

Procedure: a. Prepare a serial dilution of this compound in the kinase assay buffer. b. In a 96-well plate, add the kinase, substrate peptide, and the diluted this compound or DMSO (vehicle control). c. Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation. d. Initiate the kinase reaction by adding ATP (at a concentration of 1 µM, as specified in the reported data). e. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). f. Terminate the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane). g. Quantify the substrate phosphorylation using the chosen detection method. h. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. i. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (Representative Protocol)

This protocol outlines a general method to assess the anti-proliferative effects of an inhibitor on cancer cell lines.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., A431 for EGFR, HUVEC for VEGFR-2).

-

Cell culture medium and supplements.

-

This compound (dissolved in DMSO).

-

Cell proliferation reagent (e.g., MTT, WST-1).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare a serial dilution of this compound in the cell culture medium. c. Replace the medium in the wells with the medium containing the diluted this compound or DMSO (vehicle control). d. Incubate the cells for a specified period (e.g., 72 hours). e. Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions. f. Measure the absorbance or fluorescence using a microplate reader. g. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. h. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Pharmacokinetics, Pharmacodynamics, and In Vivo Studies

There is no publicly available data on the pharmacokinetics, pharmacodynamics, or in vivo efficacy of this compound. Studies on other quinazoline-based irreversible kinase inhibitors suggest that these compounds can exhibit a range of pharmacokinetic profiles, and their long duration of action is often attributed to the irreversible nature of their binding to the target kinases. Further preclinical studies would be required to characterize the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo anti-tumor activity of this compound.

Clinical Trials

There is no information available in the public domain regarding any clinical trials involving this compound.

Conclusion

This compound is a potent dual irreversible inhibitor of EGFR and VEGFR-2 with demonstrated in vitro activity. Its mechanism of action, targeting key oncogenic and angiogenic pathways, makes it a compound of interest for cancer research. However, a comprehensive understanding of its therapeutic potential is limited by the lack of publicly available data on its synthesis, pharmacokinetics, pharmacodynamics, and in vivo efficacy. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in this and similar dual kinase inhibitors. Further investigation is warranted to fully elucidate the preclinical and potential clinical profile of this compound.

Vegfr-IN-4: A Technical Guide to its Inhibition of EGFR and VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the inhibitory activity of Vegfr-IN-4 against two key receptor tyrosine kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes the inhibitor's potency, outlines representative experimental methodologies for determining inhibitory activity, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Inhibitory Potency of this compound

This compound, also identified as EGFR/VEGFR2-IN-4, is an irreversible inhibitor of both EGFR and VEGFR-2. The half-maximal inhibitory concentrations (IC50) are presented below.

| Target Kinase | This compound IC50 (nM) | ATP Concentration |

| EGFR | 18.7 | 1 µM |

| VEGFR-2 | 102.3 | 1 µM |

Table 1: IC50 values of this compound for EGFR and VEGFR-2.[1]

Experimental Protocols: Determination of IC50 Values

The following is a representative, detailed methodology for a biochemical kinase assay to determine the IC50 values of a test compound like this compound against EGFR and VEGFR-2. While the precise protocol used for this compound may vary, this outlines a standard and robust approach.

1. Principle of the Assay

The in vitro kinase assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase (EGFR or VEGFR-2). This is typically achieved by quantifying the amount of a phosphorylated substrate produced in the presence of the kinase, ATP, and varying concentrations of the inhibitor. A common method involves a luminescence-based ATP detection assay, where the amount of ATP consumed in the phosphorylation reaction is measured. A decrease in ATP consumption corresponds to an increase in kinase inhibition.

2. Materials and Reagents

-

Kinases: Purified, recombinant human EGFR and VEGFR-2 kinase domains.

-

Substrates: A specific peptide or protein substrate for each kinase (e.g., Poly(Glu, Tyr) 4:1).

-

ATP: Adenosine triphosphate.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, MnCl2, DTT, and BSA.

-

Detection Reagent: A luminescence-based ATP detection kit (e.g., Kinase-Glo®).

-

Microplates: 96-well or 384-well white, opaque plates suitable for luminescence readings.

-

Plate Reader: A luminometer capable of reading the output from the detection reagent.

3. Assay Procedure

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution to create a range of test concentrations. A typical 10-point, 3-fold dilution series is recommended to span a wide range of potential inhibitory activity.

-

-

Reaction Setup (in a 384-well plate format):

-

Add 1 µL of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells of the microplate.

-

Prepare a master mix containing the kinase assay buffer, the respective kinase (EGFR or VEGFR-2), and its substrate.

-

Add 2 µL of the kinase/substrate master mix to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in the kinase assay buffer at a concentration relevant to the experimental conditions (e.g., 1 µM as specified for the this compound IC50 values).

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Signal Detection:

-

Equilibrate the luminescence-based ATP detection reagent to room temperature.

-

Add 5 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

-

Incubate the plate at room temperature for a further 10-30 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

4. Data Analysis

-

Normalization:

-

The "high" signal (0% inhibition) is determined from the vehicle control wells (DMSO without inhibitor).

-

The "low" signal (100% inhibition) is determined from control wells with no kinase activity.

-

-

Calculation of Percent Inhibition:

-

Percent inhibition for each inhibitor concentration is calculated using the following formula:

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways initiated by the activation of EGFR and VEGFR-2.

Caption: Simplified EGFR Signaling Pathway.

Caption: Key VEGFR-2 Downstream Signaling Pathways.[2][3][4]

Experimental Workflow

The diagram below outlines the logical flow of a typical biochemical assay for determining the IC50 of an inhibitor.

References

- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. promega.com [promega.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Erroneous Compound Identification: "Vegfr-IN-4" is an EGFR Inhibitor, Not a VEGFR Inhibitor

An in-depth review has revealed that the compound designated "Vegfr-IN-4" is, in fact, an inhibitor of the Epidermal Growth Factor Receptor (EGFR), not the Vascular Endothelial Growth Factor Receptor (VEGFR) as its name might suggest. This crucial distinction necessitates a shift in focus for researchers, scientists, and drug development professionals interested in its downstream signaling effects.

This compound, also identified as Compound 6e, has demonstrated potent antiproliferative activity against the HCC827 non-small cell lung cancer cell line, exhibiting a half-maximal inhibitory concentration (IC50) of 24.6 nM.[1] However, a comprehensive search of available scientific literature did not yield specific data on the downstream signaling effects of this particular compound.

Given the misidentification of the target for "this compound," this guide will instead provide a detailed technical overview of the downstream signaling effects of a well-characterized and clinically relevant VEGFR inhibitor, Axitinib . This will serve the intended audience's interest in VEGFR-mediated signaling pathways.

An In-Depth Technical Guide to the Downstream Signaling Effects of Axitinib

Audience: Researchers, scientists, and drug development professionals.

Introduction to Axitinib

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets VEGFR-1, VEGFR-2, and VEGFR-3.[2][3] These receptors are critical mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[2][4] By binding to the ATP-binding site of these receptors, axitinib inhibits their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Quantitative Data on Axitinib's Inhibitory Activity

Axitinib has been shown to be a highly potent inhibitor of VEGFRs. The following table summarizes its inhibitory concentrations against various kinases.

| Target | IC50 (nM) | Cell Line/System |

| VEGFR-1 | 0.1 | Porcine Aortic Endothelial Cells |

| VEGFR-2 | 0.2 | Porcine Aortic Endothelial Cells |

| VEGFR-3 | 0.1-0.3 | Porcine Aortic Endothelial Cells |

| PDGFRβ | 1.6 | Porcine Aortic Endothelial Cells |

| c-Kit | 1.7 | Cellular Phosphorylation Assay |

Data compiled from publicly available sources.

Core Downstream Signaling Pathways Affected by Axitinib

Inhibition of VEGFRs by axitinib leads to the modulation of several key downstream signaling pathways that are crucial for angiogenesis and tumor cell survival.

3.1. PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade downstream of VEGFR-2 that promotes endothelial cell survival and proliferation. Upon VEGF binding, activated VEGFR-2 phosphorylates and activates PI3K, which in turn activates Akt. Axitinib's inhibition of VEGFR-2 phosphorylation prevents the activation of this pathway.

3.2. PLCγ/PKC/MAPK (ERK1/2) Signaling Pathway:

The Phospholipase C gamma (PLCγ)/Protein Kinase C (PKC)/Mitogen-activated protein kinase (MAPK) pathway is another critical downstream effector of VEGFR-2 activation, primarily involved in endothelial cell proliferation and migration. Activated VEGFR-2 phosphorylates PLCγ, initiating a cascade that leads to the activation of ERK1/2. Axitinib effectively blocks this signaling cascade.

Visualization of Axitinib's Effect on Core Signaling Pathways:

Experimental Protocols

4.1. Cell Viability Assay (MTT Assay):

This protocol is used to assess the effect of axitinib on the viability of endothelial cells or tumor cells.

-

Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of axitinib (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

4.2. Western Blot Analysis for Phosphorylated Proteins:

This protocol is used to determine the effect of axitinib on the phosphorylation status of downstream signaling proteins like Akt and ERK.

-

Cell Culture and Treatment: Culture cells (e.g., HUVECs) to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with axitinib at desired concentrations for 2 hours before stimulating with VEGF (e.g., 50 ng/mL) for 5-10 minutes.

-

Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt and ERK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of the Western Blot Workflow:

Summary

Axitinib is a potent VEGFR inhibitor that exerts its anti-angiogenic effects by blocking key downstream signaling pathways, including the PI3K/Akt and PLCγ/PKC/MAPK cascades. Understanding these mechanisms is crucial for the rational design of cancer therapies and for the development of novel anti-angiogenic agents. The experimental protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of axitinib and other VEGFR inhibitors.

References

The Role of VEGFR Inhibition in Angiogenesis and Cell Proliferation: A Technical Guide Focused on Sorafenib

Disclaimer: Information regarding a specific molecule designated "Vegfr-IN-4" is not available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of the role of a well-characterized Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, Sorafenib , in angiogenesis and cell proliferation. Sorafenib serves as a representative example to illustrate the principles, experimental methodologies, and therapeutic targeting of the VEGFR signaling pathway.

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with VEGFR inhibition by Sorafenib.

Introduction to VEGFR Signaling and its Role in Cancer

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for tumor growth, providing tumors with the necessary oxygen and nutrients to expand and metastasize. The VEGF family of ligands binds to and activates VEGFRs, which are receptor tyrosine kinases. This activation triggers a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

Sorafenib is an oral multi-kinase inhibitor that targets several key kinases involved in both tumor cell proliferation and angiogenesis.[1][3][4] Its mechanism of action includes the inhibition of VEGFR-1, VEGFR-2, and VEGFR-3, thereby disrupting the pro-angiogenic signaling cascade.

Quantitative Data: Sorafenib Inhibition Profile

Sorafenib exhibits potent inhibitory activity against a range of kinases. The half-maximal inhibitory concentration (IC50) values are crucial for understanding the compound's potency and selectivity.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-1 | 26 | |

| VEGFR-2 | 90 | |

| VEGFR-3 | 20 | |

| PDGFR-β | 57 | |

| c-KIT | 68 | |

| FLT3 | 58 | |

| Raf-1 | 6 | |

| B-Raf | 22 | |

| B-Raf (V600E) | 38 | |

| RET | 43 |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-angiogenic and anti-proliferative effects of Sorafenib.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Protocol:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, Sorafenib, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), 96-well plates, detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a reporter).

-

Procedure:

-

Add assay buffer to the wells of a 96-well plate.

-

Add Sorafenib at various concentrations to the wells. A DMSO control is included.

-

Add the VEGFR-2 kinase to the wells and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based format with a phosphotyrosine-specific antibody.

-

Measure the signal (e.g., absorbance or fluorescence).

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Sorafenib concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.

Protocol:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Reagents and Materials: HUVECs, endothelial cell growth medium, Sorafenib, 96-well cell culture plates, a cell proliferation detection reagent (e.g., MTS, WST-1, or BrdU).

-

Procedure:

-

Seed HUVECs in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of Sorafenib or a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the Sorafenib concentration.

Endothelial Cell Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Protocol:

-

Cell Line: HUVECs.

-

Reagents and Materials: HUVECs, endothelial cell growth medium, basement membrane extract (BME) such as Matrigel, 96-well plates, Sorafenib.

-

Procedure:

-

Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.

-

Harvest HUVECs and resuspend them in medium containing different concentrations of Sorafenib or a vehicle control.

-

Seed the HUVECs onto the polymerized BME.

-

Incubate the plate for 4-18 hours at 37°C.

-

Visualize the formation of tube-like structures using a microscope.

-

-

Data Analysis: The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathways and Mechanisms of Action

Sorafenib exerts its anti-angiogenic and anti-proliferative effects by inhibiting multiple signaling pathways.

VEGFR Signaling Pathway in Angiogenesis

The binding of VEGF-A to VEGFR-2 on endothelial cells is a primary driver of angiogenesis. This interaction leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.

Caption: VEGFR-2 signaling pathway and the inhibitory action of Sorafenib.

Experimental Workflow for Evaluating Anti-Angiogenic Compounds

The evaluation of a potential anti-angiogenic compound like Sorafenib typically follows a multi-step workflow, progressing from in vitro biochemical assays to cell-based assays and finally to in vivo models.

Caption: A typical experimental workflow for screening anti-angiogenic compounds.

Conclusion

Sorafenib effectively inhibits angiogenesis and cell proliferation through its multi-targeted inhibition of VEGFRs and other key kinases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and evaluating the activity of VEGFR inhibitors. While information on "this compound" is not currently available, the principles and methodologies described herein are broadly applicable to the research and development of novel anti-angiogenic therapies. Further investigation into the specific mechanisms and potential resistance pathways of such inhibitors is crucial for the continued advancement of cancer therapeutics.

References

The Discovery and Synthesis of EGFR/VEGFR2-IN-4: A Technical Guide

This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of EGFR/VEGFR2-IN-4, a dual irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Designed for researchers, scientists, and drug development professionals, this document details the scientific background, quantitative inhibitory data, experimental protocols, and relevant signaling pathways associated with this compound.

Introduction

The simultaneous inhibition of EGFR and VEGFR-2 signaling pathways is a promising strategy in cancer therapy. EGFR is a key driver of tumor cell proliferation, survival, and differentiation, while VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. EGFR/VEGFR2-IN-4, also referred to as compound 19 in seminal literature, was designed as a dual irreversible inhibitor to covalently bind to and inactivate both kinases, thereby offering a multi-pronged attack on tumor progression.[1]

EGFR/VEGFR2-IN-4 incorporates two distinct reactive centers. A 6-(4-(dimethylamino)crotonamide) Michael acceptor group targets a non-conserved cysteine residue (Cys773) in the ATP binding pocket of EGFR. Concurrently, a 4-(amino-[2][3]benzoquinone) moiety is designed to target a different, non-conserved cysteine residue (Cys1045) in VEGFR-2. This dual-targeting irreversible mechanism is intended to provide potent and sustained inhibition of both signaling cascades.

Quantitative Data

The inhibitory activity of EGFR/VEGFR2-IN-4 and related compounds was evaluated against EGFR and VEGFR-2 kinases. The half-maximal inhibitory concentrations (IC50) are summarized below. The data demonstrates that the inhibitory potency is influenced by the ATP concentration, which is characteristic of ATP-competitive irreversible inhibitors.

| Compound | Target | IC50 (nM) at 1 μM ATP | IC50 (nM) at 1 mM ATP |

| EGFR/VEGFR2-IN-4 | EGFR | 18.7 | Not Reported |

| (Compound 19) | VEGFR-2 | 102.3 | Not Reported |

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of EGFR and VEGFR-2, highlighting the points of inhibition by EGFR/VEGFR2-IN-4.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: VEGFR2 Signaling Pathway and Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of EGFR/VEGFR2-IN-4 and the kinase assays used for its evaluation.

Synthesis of EGFR/VEGFR2-IN-4

The synthesis of EGFR/VEGFR2-IN-4 is a multi-step process. A generalized synthetic scheme is presented below, based on the synthesis of similar 4-anilinoquinazoline derivatives.

Caption: General Synthesis Workflow.

Step 1: Synthesis of Intermediate 1 The starting substituted quinazoline is reacted with 4-chloro-2,5-dimethoxyaniline. The displacement of a leaving group on the quinazoline core is typically achieved by heating the reactants in a suitable solvent such as isopropanol at reflux.

Step 2: Synthesis of Intermediate 2 The nitro group on the quinazoline intermediate is reduced to an amine. A common method for this reduction is the use of iron powder in the presence of acetic acid in a solvent like methanol.

Step 3: Synthesis of EGFR/VEGFR2-IN-4 (Final Product) The amino group of Intermediate 2 is acylated with the acid chloride of (E)-4-(dimethylamino)crotonic acid. This reaction introduces the Michael acceptor moiety required for irreversible binding to EGFR.

In Vitro Kinase Assays

The inhibitory activity of EGFR/VEGFR2-IN-4 against EGFR and VEGFR-2 is determined using in vitro kinase assays. A general protocol for a luminescence-based kinase assay is described below.

Caption: Kinase Inhibition Assay Workflow.

Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR/VEGFR2-IN-4 against EGFR and VEGFR-2 kinases.

Materials:

-

Recombinant human EGFR or VEGFR-2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

Adenosine triphosphate (ATP)

-

EGFR/VEGFR2-IN-4 (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of EGFR/VEGFR2-IN-4 in kinase buffer containing a constant percentage of DMSO (typically not exceeding 1% in the final reaction volume).

-

Prepare a solution of the kinase in kinase buffer.

-

Prepare a solution of the substrate and ATP in kinase buffer. The final ATP concentration in the assay is typically set near its Km value for the respective kinase.

-

-

Assay Plate Setup:

-

Add the diluted inhibitor solutions to the wells of the assay plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme).

-

Add the kinase solution to all wells except the 0% activity control.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process of stopping the reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a luciferase-luciferin reaction to generate a light signal.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

EGFR/VEGFR2-IN-4 is a rationally designed dual irreversible inhibitor with potent activity against both EGFR and VEGFR-2. Its unique mechanism of action, targeting distinct cysteine residues in each kinase, represents a sophisticated approach to overcoming some of the challenges in cancer therapy, such as acquired resistance. The synthetic route and bioassay protocols detailed in this guide provide a framework for the further investigation and development of this and similar multi-targeted kinase inhibitors.

References

Pharmacological Profile of the VEGFR Inhibitor SU10944

Introduction

SU10944 is a small molecule kinase inhibitor that demonstrates high selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and vascular permeability. By targeting the ATP-binding site of the VEGFR2 tyrosine kinase, SU10944 effectively inhibits the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. These anti-angiogenic and anti-permeability properties make SU10944 a valuable research tool for studying the roles of VEGFR signaling in physiological and pathological processes, and a potential candidate for therapeutic development in diseases characterized by aberrant angiogenesis, such as cancer and diabetic retinopathy.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the pharmacological profile of SU10944.

Table 1: In Vitro Kinase and Cellular Selectivity Profile of SU10944

| Target | Assay Type | IC50 (µM) |

| VEGFR2 | Biochemical | ~0.07 |

| FGFR1 | Biochemical | 1.4 |

| Src | Biochemical | >20 |

| EGFR | Biochemical | >100 |

| VEGFR | Cellular | 0.1-0.2 |

| FGFR | Cellular | 2.4 |

| EGFR | Cellular | >50 |

Table 2: In Vivo Efficacy of SU10944

| Assay Model | Endpoint Measured | ED50 / Effective Concentration | Maximum Inhibition |

| Rat Corneal Micropocket Assay | Inhibition of Neovascularization | ~30 mpk | 95% at 300 mpk |

| Mouse Miles Assay | Inhibition of Vascular Permeability | ~0.6 µg/mL (plasma exposure) | 50% |

Table 3: Pharmacokinetic Parameters of SU10944 in Rats

| Parameter | Value |

| Apparent Terminal Half-life (t½) | ~6 hours |

| Eye-to-Plasma Drug Concentration Ratio | ~0.06 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assays

These assays are designed to determine the direct inhibitory activity of a compound against a purified kinase enzyme.

-

Objective: To quantify the half-maximal inhibitory concentration (IC50) of SU10944 against VEGFR2, FGFR1, Src, and EGFR kinases.

-

Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

General Protocol:

-

Reagents: Purified recombinant human kinase enzymes (VEGFR2, FGFR1, Src, EGFR), appropriate peptide or protein substrate, ATP (adenosine triphosphate), and the test compound (SU10944). For radiometric assays, [γ-³²P]ATP is used.

-

Procedure: a. The kinase, substrate, and varying concentrations of SU10944 are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The percentage of kinase activity relative to a vehicle control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Cellular Assays

These assays measure the inhibitory effect of a compound on a specific signaling pathway within a cellular context.

-

Objective: To determine the IC50 of SU10944 for the inhibition of VEGFR, FGFR, and EGFR-mediated cellular responses.

-

Principle: A cell-based assay, such as a proliferation or phosphorylation assay, is used to measure the downstream effects of receptor activation in the presence of the inhibitor.

-

General Protocol (for a VEGFR Phosphorylation Assay):

-

Cell Line: A relevant endothelial cell line endogenously expressing VEGFR2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) is used.

-

Procedure: a. Cells are seeded in multi-well plates and grown to sub-confluency. b. The cells are serum-starved for a period to reduce basal receptor activation. c. Cells are pre-treated with varying concentrations of SU10944 for a specified time. d. The cells are then stimulated with a specific ligand (e.g., VEGF-A for VEGFR2) to induce receptor phosphorylation. e. The cells are lysed, and the protein concentration of the lysates is determined. f. The level of phosphorylated VEGFR2 is measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with a phospho-specific antibody.

-

Data Analysis: The level of receptor phosphorylation is normalized to the total amount of protein or a housekeeping protein. The percentage of inhibition is calculated relative to a ligand-stimulated control without the inhibitor, and the IC50 is determined as described for the biochemical assays.

-

Rat Corneal Micropocket Assay

This is an in vivo model to assess a compound's ability to inhibit angiogenesis.

-

Objective: To evaluate the dose-dependent inhibition of neovascularization by SU10944.

-

Animal Model: Typically, adult male rats are used.

-

Procedure:

-

A small pellet containing a pro-angiogenic factor (e.g., VEGF or FGF) is surgically implanted into a pocket created in the cornea of an anesthetized rat.

-

SU10944 is administered systemically (e.g., via oral gavage or intraperitoneal injection) at various doses for a defined period (e.g., daily for 5-7 days).

-

At the end of the treatment period, the corneas are examined under a microscope.

-

The extent of new blood vessel growth from the limbal vasculature towards the pellet is quantified. This can be done by measuring the length and density of the new vessels.

-

-

Data Analysis: The degree of neovascularization in the treated groups is compared to the vehicle-treated control group. The effective dose 50 (ED50) is calculated as the dose of SU10944 that causes a 50% reduction in neovascularization.

Mouse Miles Assay

This in vivo assay is used to measure changes in vascular permeability.

-

Objective: To determine the ability of SU10944 to inhibit VEGF-induced vascular permeability.

-

Animal Model: Adult mice are typically used.

-

Procedure:

-

Mice are treated with SU10944 or a vehicle control.

-

A dye with high protein-binding affinity, such as Evans Blue, is injected intravenously.

-

A pro-inflammatory or pro-permeability agent, in this case, VEGF, is injected intradermally at specific sites on the back of the mouse. A control substance (e.g., saline) is injected at other sites.

-

After a set period, the mice are euthanized, and the skin at the injection sites is excised.

-

The amount of Evans Blue dye that has extravasated into the tissue at the injection sites is quantified by extracting the dye and measuring its absorbance spectrophotometrically.

-

-

Data Analysis: The amount of dye leakage at the VEGF-stimulated sites is compared between the SU10944-treated and vehicle-treated groups to determine the percentage of inhibition of vascular permeability.

Visualizations

VEGFR2 Signaling Pathway

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by SU10944.

Experimental Workflow: In Vivo Corneal Micropocket Assay

Caption: Workflow for the in vivo rat corneal micropocket angiogenesis assay.

Logical Flow of Preclinical Inhibitor Evaluation

Caption: Logical progression of preclinical evaluation for a kinase inhibitor like SU10944.

An In-depth Technical Guide to the Binding Kinetics of Small Molecule Inhibitors Targeting EGFR and VEGFR2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific binding kinetics and experimental data for a compound designated "Vegfr-IN-4" are not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive framework using generalized data and established protocols for small molecule inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The presented quantitative data and experimental specifics should be considered illustrative placeholders.

Introduction

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are both receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, survival, migration, and angiogenesis.[1][2][3] Dysregulation of their signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] Small molecule inhibitors that target the ATP-binding site of the intracellular kinase domain are a major class of drugs in oncology. Understanding the binding kinetics—the rates of association and dissociation—of these inhibitors is critical for optimizing their efficacy and duration of action. This guide provides an in-depth overview of the signaling pathways, methods for determining binding kinetics, and illustrative data for inhibitors targeting EGFR and VEGFR2.

Signaling Pathways

EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), forms homodimers or heterodimers with other ErbB family members. This dimerization stimulates its intracellular tyrosine kinase activity, leading to autophosphorylation of several tyrosine residues in the C-terminal domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

VEGFR2 Signaling Pathway

VEGFR2 is the primary mediator of the angiogenic signals induced by VEGF-A. Ligand binding to the extracellular domain of VEGFR2 induces receptor dimerization and activation of its kinase domain through trans-autophosphorylation. Activated VEGFR2 recruits and phosphorylates numerous downstream signaling molecules, which in turn activate pathways such as the PLCγ-PKC-MAPK cascade, promoting endothelial cell proliferation and migration, and the PI3K/AKT pathway, which is crucial for endothelial cell survival.

Quantitative Binding Kinetics Data

The interaction between an inhibitor (I) and a kinase (K) can be described by the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_d) is the ratio of k_off to k_on and reflects the affinity of the inhibitor for the target. A lower K_d value indicates higher affinity. The residence time (1/k_off) of an inhibitor on its target is often a key determinant of its biological activity.

Table 1: Illustrative Binding Kinetics of a Hypothetical Inhibitor for EGFR and VEGFR2

| Target Kinase | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | Residence Time (min) |

| EGFR | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 | 55.6 |

| VEGFR2 | 8.0 x 10⁴ | 1.2 x 10⁻³ | 15.0 | 13.9 |

Note: The values presented are hypothetical and serve for illustrative purposes.

Experimental Protocols

Kinase Activity Assay (Illustrative Protocol)

This protocol is designed to measure the enzymatic activity of a kinase and the inhibitory effect of a compound. A common method is a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the IC₅₀ value of an inhibitor against EGFR and VEGFR2.

Materials:

-

Recombinant human EGFR or VEGFR2 kinase domain.

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

-

ATP.

-

Kinase assay buffer.

-

Test inhibitor (e.g., "this compound").

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®).

-

96-well white plates.

-

Plate reader capable of measuring luminescence.

Procedure:

-

Reagent Preparation: Prepare a 1x kinase assay buffer. Dilute the kinase to a working concentration (e.g., 1-2 ng/µl) in 1x kinase assay buffer. Prepare a master mix containing the kinase assay buffer, ATP, and the appropriate substrate.

-

Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the appropriate buffer (e.g., 1x kinase assay buffer with a small percentage of DMSO).

-

Assay Reaction: a. To each well of a 96-well plate, add 25 µl of the master mixture. b. Add 5 µl of the diluted inhibitor or vehicle control to the appropriate wells. c. To initiate the reaction, add 20 µl of the diluted kinase enzyme to all wells except the "blank" control (add 20 µl of 1x kinase buffer to the blank).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: a. Allow the Kinase-Glo® reagent to equilibrate to room temperature. b. Add 50 µl of the Kinase-Glo® reagent to each well. c. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a microplate reader. The signal is inversely proportional to the amount of kinase activity.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Binding Kinetics Assay using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It allows for the determination of k_on, k_off, and K_d.

Objective: To determine the binding kinetics of an inhibitor to EGFR and VEGFR2.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Recombinant human EGFR or VEGFR2 kinase domain.

-

Immobilization buffers (e.g., amine coupling kit).

-

Running buffer (e.g., HBS-EP+).

-

Test inhibitor.

Procedure:

-

Chip Preparation and Ligand Immobilization: a. Activate the sensor chip surface (e.g., using EDC/NHS chemistry). b. Covalently immobilize the target kinase (EGFR or VEGFR2) onto the chip surface to a desired response level. c. Deactivate any remaining active esters on the surface.

-

Analyte Injection (Association): a. Prepare a series of concentrations of the test inhibitor (analyte) in running buffer. b. Inject the different concentrations of the inhibitor over the immobilized kinase surface for a defined period, allowing for association. A reference flow cell without the immobilized kinase is used for background subtraction.

-

Dissociation: a. After the association phase, flow running buffer without the inhibitor over the chip surface to monitor the dissociation of the inhibitor-kinase complex.

-

Regeneration (if necessary): a. Inject a regeneration solution to remove any remaining bound inhibitor from the kinase surface, preparing it for the next cycle.

-

Data Analysis: a. The SPR instrument records the change in the refractive index at the surface, which is proportional to the mass of bound analyte, generating a sensorgram. b. Fit the association and dissociation curves from the sensorgrams for all inhibitor concentrations globally to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_d.

Conclusion

A thorough understanding of the binding kinetics of small molecule inhibitors to their target kinases, such as EGFR and VEGFR2, is fundamental to modern drug discovery. Parameters like affinity (K_d) and, increasingly, residence time (1/k_off), are critical predictors of a compound's pharmacological effect and duration of action in vivo. The experimental protocols and data framework provided in this guide offer a robust starting point for researchers to characterize novel inhibitors. While specific data for "this compound" remains elusive, the methodologies described herein are the standard for obtaining such crucial kinetic information.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mediating EGFR-TKI Resistance by VEGF/VEGFR Autocrine Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Silico Modeling of Small Molecule Inhibitor Docking to VEGFR-2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Vegfr-IN-4" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive framework for the in silico molecular docking of a potent, hypothetical inhibitor, herein referred to as "Hypothetical Inhibitor YS07," to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The methodologies, data, and analyses presented are based on established protocols and published data for similar well-documented VEGFR-2 inhibitors.

Introduction: Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[1] Its activation by VEGF ligands triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][2][3] In pathological conditions such as cancer, aberrant angiogenesis is a hallmark, supplying tumors with essential nutrients and oxygen.[4] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.

In silico molecular docking is a powerful computational method used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. This approach accelerates the drug discovery process by enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern binding, guiding the optimization of lead compounds.

This technical guide details the complete workflow for modeling the docking of a hypothetical inhibitor with VEGFR-2, from target preparation to post-simulation analysis.

The VEGFR-2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates several critical downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K/AKT pathways, which are central to endothelial cell proliferation and survival, respectively. Understanding this network is crucial for contextualizing the mechanism of action for kinase inhibitors that block these downstream effects.

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a standard procedure for protein-ligand docking using widely accepted bioinformatics tools.

Step 1: Protein Structure Preparation

-

Structure Retrieval: Obtain the 3D crystal structure of the VEGFR-2 kinase domain. A commonly used structure is PDB ID: 4ASD, which is co-crystallized with the inhibitor Axitinib. Download the structure from the Protein Data Bank (RCSB PDB).

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized native ligand, using a molecular visualization tool like UCSF Chimera or PyMOL.

-

Structure Refinement: Add polar hydrogen atoms and assign Kollman charges to the protein structure. This step is crucial for accurately calculating electrostatic interactions. This is typically performed using tools like AutoDock Tools.

-

File Conversion: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by docking software like AutoDock Vina.

Step 2: Ligand Preparation

-

Structure Generation: Obtain the 2D structure of the inhibitor (e.g., from a database like PubChem or drawn using software like ChemDraw).

-

3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.

-

File Conversion: Save the prepared ligand structure in the PDBQT format, which defines rotatable bonds and other properties necessary for flexible docking.

Step 3: Grid Box Generation

-

Define Binding Site: The docking area, or "grid box," must be defined around the active site of the receptor. For VEGFR-2 (PDB: 4ASD), the binding site is the ATP-binding pocket where Axitinib binds.

-

Set Coordinates and Dimensions: The center coordinates and dimensions (in Ångströms) of the grid box are set to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely. This is typically done interactively within AutoDock Tools.

Step 4: Docking Simulation

-

Software: AutoDock Vina is a widely used and efficient software for molecular docking.

-

Execution: Run the docking simulation from the command line, providing the prepared protein (receptor), ligand, and a configuration file that specifies the grid box parameters and other search settings (e.g., exhaustiveness).

-

Algorithm: The software employs a Lamarckian genetic algorithm to explore various ligand conformations and orientations within the binding site, evaluating each "pose" with a scoring function.

Step 5: Analysis of Results

-

Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding interactions.

-

Pose Visualization: The top-ranked poses (typically 9-10) are saved in an output file. These should be visualized using software like PyMOL or Discovery Studio to inspect the binding mode.

-

Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-cation interactions) between the best-ranked pose and the key amino acid residues in the VEGFR-2 active site. The Root Mean Square Deviation (RMSD) between the docked pose and a known reference ligand can be used to validate the docking protocol's accuracy. A value below 2.0 Å is generally considered a successful docking.

Quantitative Data Summary

The following tables present hypothetical yet representative data for a potent VEGFR-2 inhibitor, based on values reported in the literature for similar compounds. For comparison, data for the well-known FDA-approved inhibitor Sunitinib is included.

Table 1: Docking Simulation Results

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | RMSD (Å) |

| Hypothetical Inhibitor YS07 | -10.2 | 25.5 nM | 1.15 |

| Sunitinib (Reference) | -7.9 | 1.8 µM | 1.30 |

Lower docking scores indicate higher binding affinity.

Table 2: Key Molecular Interactions with VEGFR-2 Active Site Residues

| Compound | Hydrogen Bonds | Hydrophobic Interactions |

| Hypothetical Inhibitor YS07 | Cys919, Asp1046, Glu885 | Leu840, Val848, Ala866, Val916, Leu1035 |

| Sunitinib (Reference) | Cys919, Asp1046 | Val848, Ala866, Val899, Leu1035 |

Conclusion

The in silico molecular docking workflow presented in this guide provides a robust and efficient methodology for evaluating potential VEGFR-2 inhibitors. By predicting binding affinities and elucidating key molecular interactions, this computational approach allows researchers to prioritize candidates for synthesis and in vitro testing, significantly streamlining the early stages of drug discovery. The successful application of this protocol can lead to the identification of novel, potent inhibitors targeting the critical VEGFR-2 signaling pathway in angiogenesis-dependent diseases.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Kinase Selectivity Profile of Rivoceranib, a Highly Selective VEGFR-2 Inhibitor

Introduction

This technical guide provides a comprehensive overview of the kinase selectivity profile of Rivoceranib (also known as Apatinib), an orally administered small-molecule tyrosine kinase inhibitor (TKI). While the initial request specified "Vegfr-IN-4," no publicly available data exists for a compound with that designation. Therefore, this guide focuses on Rivoceranib, a well-characterized and highly potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Understanding the selectivity of a kinase inhibitor is critical for predicting its therapeutic efficacy and potential off-target effects. This document is intended for researchers, scientists, and drug development professionals, providing detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Kinase Selectivity Profile of Rivoceranib

Rivoceranib has been biochemically profiled against a broad panel of kinases to determine its selectivity. The data reveals a high degree of selectivity for VEGFR-2, with significantly less activity against a wide range of other kinases, which is a clinically relevant feature that may distinguish it from other multi-kinase inhibitors.[4][5]

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Rivoceranib demonstrates potent, low nanomolar inhibition of VEGFR-2.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-2 (KDR) | 16 | |

| c-Kit | Mildly Inhibits | |

| c-SRC | Mildly Inhibits | |

| RET | Target | |

| PDGFRA | Target |

Table 1: IC50 values of Rivoceranib against its primary and secondary target kinases.

To assess its broader selectivity, Rivoceranib was tested against a panel of 270 kinases. The results highlight its high selectivity for the VEGFR family. At concentrations 10-fold and 100-fold higher than its VEGFR-2 IC50, Rivoceranib demonstrated potent inhibition of VEGFR family members while showing significantly less activity against a broad spectrum of other kinases.

| Kinase Target | Percent Inhibition at 160 nM Rivoceranib | Percent Inhibition at 1600 nM Rivoceranib |

| VEGFR-2 | 96.1% | 100.8% |

| VEGFR-1/FLT1 | 93.3% | 99.5% |

| VEGFR-3/FLT4 | 92.9% | 99.3% |

| RET | 71.7% | 97.9% |

| PDGFRβ | 62.1% | 94.8% |

| KIT | 47.3% | 92.6% |

Table 2: Inhibition of key kinases by Rivoceranib at concentrations significantly above its VEGFR-2 IC50. This demonstrates target engagement for VEGFR family members and other related kinases at higher concentrations.

A comparative analysis identified Rivoceranib as the most selective among eleven tested VEGFR-2 inhibitors. At a concentration of 1.6 µmol/L, Rivoceranib inhibited only 16 additional kinases by more than 50%. In contrast, Sunitinib, another TKI, inhibited 125 additional kinases by over 50%, illustrating the significantly more focused activity of Rivoceranib.

Experimental Protocols

The following sections detail the methodologies used to generate the kinase selectivity and cellular activity data for Rivoceranib.

Biochemical assays are essential for determining the direct inhibitory activity of a compound against purified kinase enzymes. The IC50 values for Rivoceranib were determined using either Mobility Shift Assays (MSA) or Immobilized Metal Ion Affinity Particle (IMAP) assays.

Principle: These assays measure the amount of phosphorylated substrate produced by a kinase in the presence of varying concentrations of an inhibitor. The amount of product is inversely proportional to the inhibitor's potency.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a 10-point serial dilution of Rivoceranib in an appropriate buffer containing DMSO.

-

Dilute the recombinant human VEGFR-2 enzyme and its specific peptide or protein substrate in kinase assay buffer.

-

Prepare an ATP solution at a concentration near its Km for the kinase (e.g., 75 µM).

-

-

Assay Plate Setup:

-

Add the Rivoceranib dilutions to the wells of a 384-well microplate. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

Add the diluted VEGFR-2 enzyme to all wells except the negative controls.

-

Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

-

Kinase Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

-

Incubate the plate for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a termination buffer.

-

For MSA, the phosphorylated and unphosphorylated substrates are separated by electrophoresis based on charge differences, and the amount of product is quantified.

-

For IMAP assays, fluorescently labeled phosphopeptides bind to nanoparticles, and the change in fluorescence polarization is measured.

-

-

Data Analysis:

-

The raw data (e.g., fluorescence intensity or polarization) is converted to percent inhibition relative to the controls.

-

IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic curve.

-

Cell-based assays are crucial for confirming that an inhibitor can access its target in a cellular context and exert its effect. These assays measure the autophosphorylation of VEGFR-2 in response to VEGF stimulation.

Principle: Immortalized human umbilical vein endothelial cells (HUE), which endogenously express VEGFR-2, are treated with the inhibitor before being stimulated with VEGF-A. The level of phosphorylated VEGFR-2 is then quantified, typically by a sandwich ELISA or Western blot.

Detailed Steps:

-

Cell Culture and Plating:

-

Culture HUE cells in appropriate media until they reach approximately 90% confluency.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Serum Starvation and Inhibition:

-

Serum-starve the cells for 2-6 hours to reduce basal receptor phosphorylation.

-

Prepare serial dilutions of Rivoceranib in serum-free media.

-

Pre-incubate the cells with the Rivoceranib dilutions for a defined period (e.g., 1 hour) at 37°C.

-

-

VEGF Stimulation:

-

Stimulate the cells by adding VEGF-A ligand (e.g., 20-50 ng/mL) for a short period (e.g., 5-20 minutes) at room temperature or 37°C.

-

-

Cell Lysis:

-

Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

-

Quantification of Phospho-VEGFR-2:

-

ELISA Method: Transfer the cell lysates to an ELISA plate pre-coated with a VEGFR-2 capture antibody. Detect the phosphorylated receptor using a specific anti-phospho-VEGFR-2 antibody conjugated to an enzyme (e.g., HRP). Add a substrate to generate a colorimetric or chemiluminescent signal that is proportional to the amount of phospho-VEGFR-2.

-

Western Blot Method: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-VEGFR-2 and total VEGFR-2. Use a secondary antibody for detection. Quantify band intensities to determine the ratio of phosphorylated to total receptor.

-

-

Data Analysis:

-